![molecular formula C12H16BrNO2S B1493067 2-{1-[(4-ブロモチオフェン-2-イル)メチル]ピペリジン-4-イル}酢酸 CAS No. 1502238-15-4](/img/structure/B1493067.png)
2-{1-[(4-ブロモチオフェン-2-イル)メチル]ピペリジン-4-イル}酢酸
説明
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .科学的研究の応用
結晶学と構造解析
この化合物は、関連する分子の構造を決定するために結晶学において使用されてきました。 例えば、2-[(4-ブロモベンジル)チオ]-5-(5-ブロモチオフェン-2-イル)-1,3,4-オキサジアゾールなどの誘導体は、その分子構造と結晶構造を研究するために結晶化されています 。この用途は、分子の原子配列の三次元的な配置を理解するために不可欠であり、反応性と他の分子との相互作用を予測するために重要です。
生物活性プロファイリング
1,3,4-オキサジアゾール核は、問題の化合物と構造的に類似しており、幅広い生物活性を示します。 抗がん、抗菌、抗ウイルス特性を持っていることが証明されています 。類似の化合物の研究は、新しい治療薬の開発につながる可能性があります。
シッフ塩基形成
この化合物は、シッフ塩基の合成のための前駆体として機能することができます。これらは、第一アミンとカルボニルの縮合によって形成され、遊離電子対のためにキレート剤として使用されてきました。 これらは、薬理学的、生物学的、および抗腫瘍効果のために、医薬品無機化学において重要です .
量子計算と理論化学
この化合物とその誘導体は、量子計算と理論化学研究の対象となっています。 密度汎関数理論(DFT)やその他の量子力学的方法は、特定の特性を持つ薬物や材料を設計するために不可欠な、分子の挙動を予測するために使用されます .
材料科学
材料科学では、この化合物の誘導体は、さまざまな用途のために合成および特性評価されています。 例えば、イミン誘導体は、スズキクロスカップリング反応によって作成されており、これは特定の電子特性を持つ新しい材料を開発するために重要です .
配位化学のためのリガンド合成
この化合物は、配位化学におけるリガンドの構成要素として機能します。 これらのリガンドは、金属イオンに結合して、触媒から材料科学まで、さまざまな用途を持つ錯体を形成することができます .
作用機序
Target of Action
Many compounds interact with specific proteins or enzymes in the body, altering their function. These targets are often key components in biochemical pathways, and their modification can have significant effects on cellular function .
Mode of Action
The compound may bind to its target, changing the target’s shape and therefore its function. This can result in the activation or inhibition of the target, depending on the specific interaction .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that is crucial for the synthesis of a certain molecule, thereby reducing the levels of that molecule in the cell .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties will determine its bioavailability. Factors such as the compound’s size, charge, and hydrophobicity can influence these properties .
Result of Action
The ultimate effect of the compound will depend on the roles of its targets and the biochemical pathways it affects. This could range from changes in cellular metabolism to the induction of cell death .
Action Environment
The compound’s efficacy and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Additionally, the compound’s action might be affected by the specific characteristics of the biological environment in which it is present .
生化学分析
Biochemical Properties
2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their catalytic activity and affecting the overall metabolic flux. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, and modulation of enzyme-substrate affinity .
Cellular Effects
The effects of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes .
Molecular Mechanism
The molecular mechanism of action of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects on cellular function can vary, with some studies indicating potential cytotoxic effects at higher concentrations or prolonged exposure .
Dosage Effects in Animal Models
The effects of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid in animal models vary with different dosages. At lower dosages, this compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing cellular processes. At higher dosages, it can lead to toxic or adverse effects, including cytotoxicity, organ damage, or other physiological disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm .
Metabolic Pathways
2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence the overall metabolic flux and alter the levels of certain metabolites. For instance, this compound may act as a substrate or inhibitor for enzymes involved in key metabolic pathways, thereby affecting the production or degradation of specific metabolites .
Transport and Distribution
The transport and distribution of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution within the cell. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, it may accumulate in certain organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
特性
IUPAC Name |
2-[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-10-6-11(17-8-10)7-14-3-1-9(2-4-14)5-12(15)16/h6,8-9H,1-5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTWCAIIHKMYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



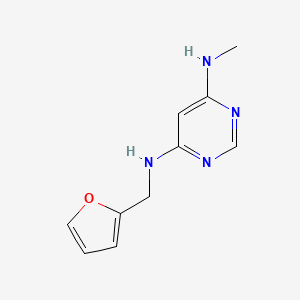
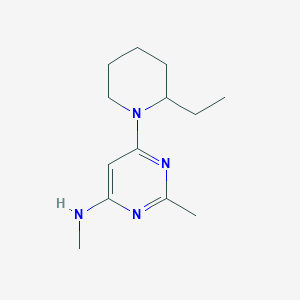
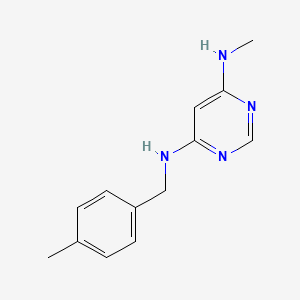

![2-{3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile](/img/structure/B1492990.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1492991.png)
![3-[1-(Piperidin-4-yl)pyrrolidin-2-yl]pyridine](/img/structure/B1492992.png)

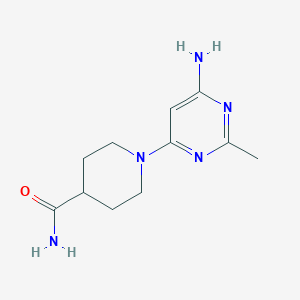
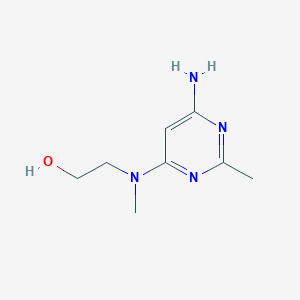


![1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1493005.png)
![Methyl 2-[(6-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1493007.png)